2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
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Overview
Description
2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring, a furan ring, and a pyrrolidine ring
Mechanism of Action
Target of Action
It is known that compounds containing thepyrrolidine ring and the 1,2,3-triazole ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Compounds containing thepyrrolidine ring and the 1,2,3-triazole ring are known to have a broad spectrum of biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Furan and Pyrrolidine Rings: The furan-3-carbonyl group and the pyrrolidin-2-ylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, strong bases, and appropriate solvents.
Major Products
Oxidation: Furanones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for screening purposes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Furan Derivatives: Compounds with furan rings and various functional groups.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings and different substituents.
Uniqueness
2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural diversity allows for a wide range of interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
furan-3-yl-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(10-3-7-18-9-10)15-6-1-2-11(15)8-16-13-4-5-14-16/h3-5,7,9,11H,1-2,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDWKRUMQCVEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)CN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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